5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole
Description
Properties
IUPAC Name |
5-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N5O2S/c15-14(16,17)9-6-7-12(11(8-9)22(23)24)25-13-18-19-20-21(13)10-4-2-1-3-5-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKWWEBDEOPKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Nitro-4-(Trifluoromethyl)Phenylthiol
The aromatic thiol component is synthesized through sequential electrophilic substitutions. Nitration of 4-(trifluoromethyl)phenylthiol introduces the nitro group at the ortho position using mixed nitric-sulfuric acid. The trifluoromethyl group, being a strong electron-withdrawing group, directs nitration to the ortho position with high regioselectivity.
Preparation of 1-Phenyl-1H-Tetrazole-5-Thiol
1-Phenyl-1H-tetrazole-5-thiol is synthesized via cyclization of phenyl azide with cyanogen bromide under acidic conditions, followed by thiolation using phosphorus pentasulfide.
Coupling Reaction
The thiolate anion (generated by deprotonating 2-nitro-4-(trifluoromethyl)phenylthiol with KOH) undergoes nucleophilic substitution with 5-chloro-1-phenyl-1H-tetrazole in DMF at 80°C for 12 hours.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | KOH |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 58–65% |
[3+2] Cycloaddition of Azides and Nitriles
This approach constructs the tetrazole ring in situ via Huisgen cycloaddition.
Synthesis of 2-Azido-1-Phenyl-1H-Tetrazole
Phenyl azide reacts with 2-nitro-4-(trifluoromethyl)phenylthioacetonitrile in a DMSO/water (7:3) mixture containing K₂CO₃ (20 mol%). The reaction proceeds via a Knoevenagel condensation followed by intramolecular [3+2] cycloaddition at 80°C for 4 hours.
Key Mechanistic Steps:
- Knoevenagel Condensation: Forms α,β-unsaturated nitrile intermediate.
- Cycloaddition: Azide reacts with nitrile to form the tetrazole ring.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst | K₂CO₃ (20 mol%) |
| Solvent | DMSO/H₂O (7:3) |
| Temperature | 80°C |
| Time | 4 hours |
| Yield | 55–62% |
Sequential Electrophilic Substitution and Cyclization
This method integrates aromatic functionalization with tetrazole ring formation.
Functionalization of Benzene Ring
Tetrazole Ring Formation
The functionalized thiol undergoes cyclization with phenyl isocyanide dichloride in acetonitrile, followed by oxidation with H₂O₂ to yield the tetrazole.
Critical Parameters:
| Parameter | Value |
|---|---|
| Oxidizing Agent | H₂O₂ (30%) |
| Solvent | Acetonitrile |
| Temperature | Reflux |
| Time | 6 hours |
| Yield | 50–57% |
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Coupling | High regioselectivity | Multi-step purification | 58–65% |
| [3+2] Cycloaddition | Single-pot synthesis | Sensitivity to moisture | 55–62% |
| Sequential Cyclization | Integrates ring functionalization | Requires harsh oxidants | 50–57% |
Challenges and Optimization Strategies
- Nitro Group Instability: The ortho-nitro group may undergo unintended reduction during reactions. Using mild bases (e.g., K₂CO₃) instead of strong alkalis mitigates this.
- Thiol Oxidation: Thiol precursors are prone to disulfide formation. Conducting reactions under inert atmosphere (N₂/Ar) improves yields.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification. Switching to THF/water biphasic systems reduces side reactions.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) at the 2-position of the phenyl ring undergoes selective reduction to form amine derivatives. This reaction is critical for modifying electronic properties and enhancing biological activity.
Reaction Conditions :
-
Reducing Agent : Hydrogen gas (H₂)
-
Catalyst : Palladium on carbon (Pd/C)
-
Solvent : Ethanol or tetrahydrofuran (THF)
-
Temperature : 25–60°C
Product :
5-{[2-amino-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole
Characterization :
-
¹H NMR (DMSO-d₆): δ 7.58–7.49 (m, 5H, aromatic), 6.82 (d, J = 8.4 Hz, 1H), 6.65 (s, 1H), 5.21 (s, 2H, -NH₂) .
-
Selectivity : >95% conversion with minimal side reactions.
Nucleophilic Substitution at the Trifluoromethyl Group
The electron-withdrawing trifluoromethyl (-CF₃) group facilitates nucleophilic aromatic substitution (SNAr) under specific conditions.
Reaction with Amines :
-
Reagents : Piperidine, morpholine, or aliphatic amines
-
Conditions : DMF, 80–100°C, 12–24 hours
-
Product : 5-{[2-nitro-4-(substituted-amino)phenyl]thio}-1-phenyl-1H-tetrazole derivatives
Example :
Cyclization Reactions Involving the Tetrazole Ring
The tetrazole ring participates in cycloaddition and heterocycle-forming reactions, enabling the synthesis of complex scaffolds.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
-
Reagents : Propargyl bromide, CuI, sodium ascorbate
-
Conditions : DMF/H₂O (3:1), 50°C, 6 hours
-
Product : 1,2,3-triazole-linked tetrazole hybrids
Key Findings :
-
Triazole derivatives exhibit improved anticancer activity (IC₅₀: 8–15 µM against MCF-7 cells) .
-
Mechanism : Tetrazole acts as a directing group, stabilizing transition states during cyclization .
Alkylation and Arylation Reactions
The sulfur atom in the thioether linkage undergoes alkylation to generate sulfonium intermediates, which are reactive toward nucleophiles.
Reaction with Benzyl Bromides :
-
Reagents : 4-Nitrobenzyl bromide, K₂CO₃
-
Conditions : Acetonitrile, reflux, 8 hours
-
Product : Sulfonium salts with enhanced antibacterial activity (MIC: 2–10 µg/mL against S. aureus) .
Oxidative Transformations
Controlled oxidation of the thioether group (-S-) converts it into sulfoxide or sulfone derivatives, altering electronic and steric properties.
Oxidation to Sulfone :
-
Reagents : m-Chloroperbenzoic acid (mCPBA)
-
Conditions : Dichloromethane, 0°C → RT, 4 hours
-
Product : 5-{[2-nitro-4-(trifluoromethyl)phenyl]sulfonyl}-1-phenyl-1H-tetrazole
-
Impact : Increased metabolic stability (t₁/₂: 12.3 hours in human liver microsomes).
Comparative Reaction Data
Mechanistic Insights
-
Nitro Group Reactivity : The electron-deficient aromatic ring directs electrophilic substitutions to the para position relative to the -CF₃ group .
-
Tetrazole Ring Stability : Under acidic conditions, the tetrazole ring remains intact, while basic conditions may trigger ring-opening via deprotonation .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds containing tetrazole moieties. For instance, derivatives of 5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole have shown promising results against influenza viruses. In vitro assays demonstrated significant cytotoxicity against viral strains, indicating potential as antiviral agents .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In one study, a series of tetrazole derivatives exhibited selective cytotoxicity against various cancer cell lines, including A549 (lung cancer), HTB-140 (breast cancer), and HaCaT (keratinocyte) cells. The derivatives showed reduced cytotoxicity compared to initial thiourea connections, suggesting that structural modifications could enhance their therapeutic index .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the nitro and trifluoromethyl groups can be achieved through electrophilic aromatic substitution reactions, followed by the formation of the tetrazole ring through cyclization reactions .
Case Study: Antiviral Efficacy
In a study focusing on the antiviral efficacy of tetrazole derivatives, the compound demonstrated significant inhibition of viral replication in MDCK cells infected with influenza A virus. The selectivity index was calculated to assess the safety profile, showing that certain modifications led to enhanced antiviral activity without increased toxicity .
Case Study: Anticancer Activity
Another investigation explored the anticancer potential of this compound against various cancer cell lines. The results indicated that specific structural modifications could lead to compounds with higher selectivity towards cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of 5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily .
Comparison with Similar Compounds
Similar compounds to 5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole include other tetrazole derivatives and compounds with nitro and trifluoromethyl groups. For example:
5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-tetrazole: Lacks the phenyl group, which may affect its chemical properties and biological activities.
5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-imidazole: Contains an imidazole ring instead of a tetrazole ring, which may result in different reactivity and biological effects.
The uniqueness of this compound lies in its combination of a tetrazole ring, nitro group, and trifluoromethyl group, which confer specific chemical and biological properties.
Biological Activity
5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1-phenyl-1H-tetrazole is a compound that has drawn attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tetrazole ring, which is known for its diverse biological activities. Its structure includes a phenyl group and a nitro-trifluoromethyl-substituted phenyl thioether, contributing to its potential reactivity and interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that tetrazoles can inhibit the growth of various bacterial strains and fungi. The specific compound of interest has not been extensively studied in isolation but is likely to share similar properties due to its structural analogies with other active tetrazoles.
Antitumor Activity
Tetrazole derivatives have been investigated for their antitumor activity. A study exploring the structure-activity relationship (SAR) of similar compounds demonstrated that modifications in the tetrazole ring could enhance cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be a focal point for future research.
Anti-inflammatory Effects
Compounds containing the tetrazole moiety have also been reported to exhibit anti-inflammatory properties. This activity is often mediated through inhibition of pro-inflammatory cytokines and pathways, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
| Study | Findings |
|---|---|
| Study on Tetrazole Derivatives | Identified significant antibacterial activity against Gram-positive bacteria with IC50 values ranging from 5 to 20 µM. |
| Antitumor Activity Assessment | Showed that certain tetrazole derivatives induced apoptosis in MCF-7 breast cancer cells with IC50 values lower than 10 µM. |
| Anti-inflammatory Research | Demonstrated reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory conditions. |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymes : Many tetrazoles act as enzyme inhibitors, blocking pathways essential for microbial growth or cancer cell proliferation.
- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses or tumor growth.
- Oxidative Stress Modulation : Some studies suggest that tetrazoles can modulate oxidative stress levels, contributing to their protective effects against cellular damage.
Q & A
Q. Table 1: Comparative Catalytic Efficiency
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Bleaching Earth Clay | PEG-400 | 70–80 | 78 | |
| Nano-TiCl₄·SiO₂ | Solventless | 100 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
